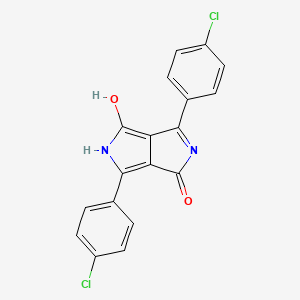
Pigment Red 254
Übersicht
Beschreibung
Pigment Red 254, also known as DPP Red HP, is a high-performance pigment with exceptional fastness properties . It is recommended for various applications including industrial paints, coil coatings, powder coatings, decorative water-based paints, automotive OEM paints, textile printing, and more . It is a neutral red color, has excellent solvent resistance, and has a light fastness level of 8 .
Synthesis Analysis
The synthesis of Pigment Red 254 involves several stages . The first stage involves the reaction of 4-Cyanochlorobenzene with sodium tert-pentoxide in tert-Amyl alcohol at 90°C for approximately 0.0833333 hours. The second stage involves the addition of 1-butyl-3-methylimidazolium Tetrafluoroborate in tert-Amyl alcohol for approximately 0.166667 hours. The final stage involves the addition of succinic acid diethyl ester in tert-Amyl alcohol at 30°C for 14 hours .Molecular Structure Analysis
The crystal structure of Pigment Red 254 was solved from laboratory X-ray powder diffraction data using the simulated annealing method followed by Rietveld refinement . The molecule lies across an inversion center. The dihedral angle between the benzene ring and the pyrrole ring in the unique part of the molecule is 11.1 (2) .Chemical Reactions Analysis
Pigment Red 254 demonstrates excellent fastness to organic solvents and weather-fastness, as well as good coloristic and fastness properties . It also shows good hiding power and high tinctorial strength .Physical And Chemical Properties Analysis
Pigment Red 254 is a semi-opaque mid shade red . It shows high tinctorial strength, bleeding fastness, and high solvent resistance . It has a density of 1.6±0.1 g/cm³, a boiling point of 672.5±55.0 °C at 760 mmHg, and a flash point of 360.5±31.5 °C .Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensors
The compound is used as an effective one- and two-photon fluorescence chemosensor for fluoride anions . It exhibits high fluorescence quantum yields and usable two-photon absorption cross-sections .
Organic Nonlinear Optical (NLO) Crystal
The compound has been used in the growth of organic NLO crystals, which are non-centrosymmetric and crystallize in the orthorhombic system . These crystals have potential applications in optoelectronics and photonics .
Biological Activity
The compound has shown potential biological activity. It has been used in the synthesis of pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533 .
Pigment for Industrial Applications
Pigment Red 254 is widely used in industrial paints, such as automotive finishes, and plastics which are processed at high temperatures . It affords medium shades of red in full shades, while reductions made with a white paint are somewhat bluish red .
5. Fluorescent Dye for Cell and Tissue Imaging In the realm of scientific research, Pigment Red 254 serves as a fluorescent dye for cell and tissue imaging . It absorbs visible light and emits light within the near-infrared spectrum, making it ideal for visualizing deep tissue structures .
DNA and Protein Sequencing
Pigment Red 254 has played a role in DNA sequencing and protein sequencing applications . By binding to specific molecules and fluorescing, it enables researchers to track and quantify these molecules .
High-Performance Organic Optoelectronic Materials
Diketopyrrolo [3,4-c]pyrroles (DPP), which include the compound , are high-performance organic optoelectronic materials . They have applications in solar cells, fluorescent probes, bioimaging, photodynamic/photothermal therapy, and many other areas .
Crystal Structure Analysis
The crystal structure of Pigment Red 254 has been analyzed using X-ray powder diffraction data . This analysis is important as the final product properties depend on the crystal structure of the pigments .
Wirkmechanismus
Target of Action
The primary target of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, also known as Pigment Red 254, is fluoride anions . This compound acts as a fluorescence chemosensor for fluoride anions .
Mode of Action
Pigment Red 254 interacts with its targets through a process called intramolecular charge transfer . The substituents at the benzene ring, such as simple methyl, chloride, and bromide, can affect this charge transfer from the lactam N to the DPP core . The sensing performance of mDPP to fluoride ions is in the order, mDPP-Br ≥ mDPP-Cl > mDPP-Me . Proton NMR titrations indicate that the intermolecular proton transfer between the hydrogen atom on the lactam N and the fluoride anion is the sensing origin .
Biochemical Pathways
It’s known that the compound exhibitsusable two-photon absorption cross-sections , indicating its potential involvement in two-photon science and technology.
Result of Action
The result of the action of Pigment Red 254 is the generation of high fluorescence quantum yields .
Zukünftige Richtungen
Researchers have identified Pigment Red 254 as a less toxic, “greener” alternative for producing red-colored smoke . It forms a red-colored smoke cloud more effectively than current dyes, and it is also more thermally stable than the reference dye, which might allow it to be used in a less toxic heat-generating system .
Eigenschaften
IUPAC Name |
1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLHLSTAOEFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044736 | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
CAS RN |
84632-65-5, 122390-98-1 | |
| Record name | Pigment Red 254 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 254 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pigment Red 254?
A1: The molecular formula of Pigment Red 254 is C20H10Cl2N2O2, and its molecular weight is 377.21 g/mol.
Q2: What is known about the crystal structure of Pigment Red 254?
A2: Pigment Red 254 crystallizes in the monoclinic crystal system. The dihedral angle between the benzene and pyrrole rings is 11.1°. [] In the crystal structure, molecules are linked via N—H⋯O hydrogen bonds, forming chains. [] Researchers have successfully determined the crystal structure from X-ray powder diffraction data using simulated annealing and Rietveld refinement methods. []
Q3: What are the key spectroscopic characteristics of Pigment Red 254?
A3: Pigment Red 254 exhibits a characteristic absorption maximum (λmax) near 500 nm. [] The exact position of the λmax can vary slightly depending on factors such as solvent, aggregation state, and structural modifications. []
Q4: What is known about the thermal stability of Pigment Red 254?
A4: Pigment Red 254 is recognized for its excellent thermal stability. [] Studies have shown that it can withstand high temperatures without significant degradation, making it suitable for applications requiring heat resistance, such as high-performance plastics and LCD color filters. [, , ]
Q5: How does the particle size of Pigment Red 254 affect its properties?
A5: The particle size of Pigment Red 254 significantly influences its coloristic properties, including hue, chroma, and transparency. Fine-particle Pigment Red 254, with particle sizes in the nanometer range, typically exhibits enhanced color strength and transparency compared to coarser grades. [, , , ] Controlling particle size distribution is crucial for achieving desired coloristic performance in various applications. [, , , ]
Q6: What are the typical methods used to produce fine-particle Pigment Red 254?
A6: Fine-particle Pigment Red 254 is commonly produced by milling crystalline crude pigment in a liquid medium using a ball mill agitator. [, , ] This process, often referred to as pigment finishing, aims to break down larger pigment agglomerates into smaller primary particles, resulting in improved coloristic properties. [, , ]
Q7: What are the main applications of Pigment Red 254?
A7: Pigment Red 254 is primarily used as a pigment in various applications, including:
- Paints and Coatings: Providing a bright red hue with excellent lightfastness and weather resistance. []
- Printing Inks: Used in various printing processes, including offset, flexographic, and gravure printing, due to its high color strength and good transparency. []
- Plastics: Coloring a wide range of plastics, including high-performance polymers, due to its thermal stability and resistance to migration. [, ]
- LCD Color Filters: Utilized in the red color filters of liquid crystal displays (LCDs) due to its narrow absorption band and high color purity. [, , ]
Q8: What is known about the environmental impact of Pigment Red 254?
A9: Research on the environmental impact of Pigment Red 254 is ongoing. While it is generally considered to have low acute toxicity [], studies are exploring its potential long-term effects and fate in the environment. [] Researchers are investigating the transformation and distribution processes that govern the behavior of Pigment Red 254 and other nanomaterials in various environmental compartments. []
Q9: Are there any specific safety concerns associated with handling or using Pigment Red 254?
A10: As with any chemical substance, handling Pigment Red 254 requires appropriate safety precautions. [] While acute inhalation toxicity studies have shown it to be relatively well-tolerated [], exposure should be minimized through appropriate engineering controls and personal protective equipment during manufacturing, processing, and handling. []
Q10: What are some potential future research directions for Pigment Red 254?
A10: Ongoing research on Pigment Red 254 encompasses:
- Improving coloristic properties: Exploring novel synthesis methods and pigment finishing techniques to further enhance color strength, transparency, and other coloristic attributes. [, ]
- Developing sustainable alternatives: Investigating the use of renewable resources and environmentally benign processes for the synthesis of Pigment Red 254 and related pigments. []
- Enhancing performance in specific applications: Tailoring the surface properties of Pigment Red 254 through surface modifications or the use of specific dispersants to optimize its performance in demanding applications such as high-performance plastics and LCD color filters. [, , ]
- Understanding its environmental fate and effects: Conducting comprehensive ecotoxicological studies to assess the long-term impact of Pigment Red 254 on various environmental compartments. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
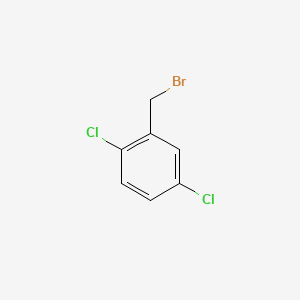
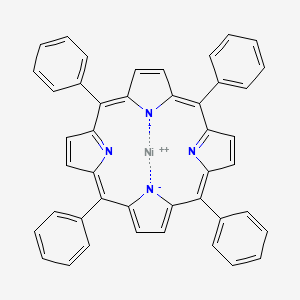
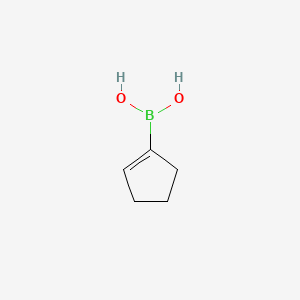
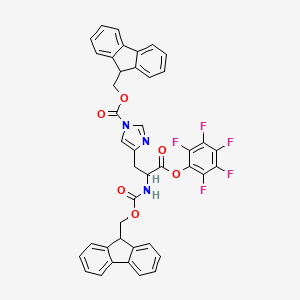
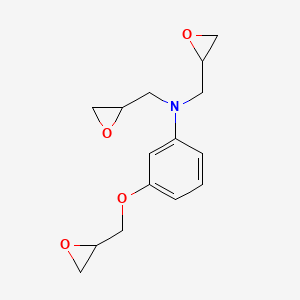

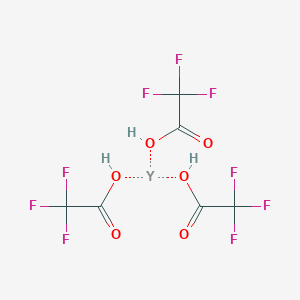
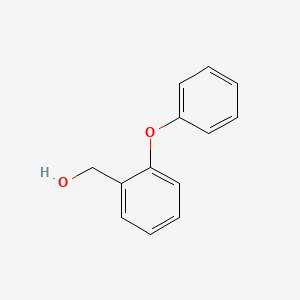
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
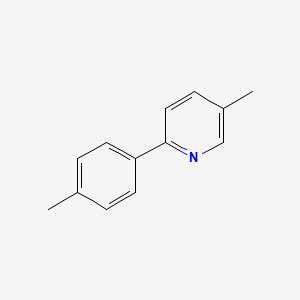
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
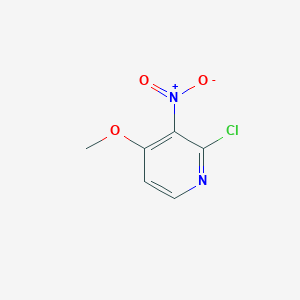
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)